Covalent vs. Reversible ALDH3A1 Inhibition: Mechanism-Driven Target Engagement Duration
EN40 functions as an irreversible covalent inhibitor of ALDH3A1 via modification of the catalytic cysteine residue C244, whereas CB29 acts as a reversible, substrate-binding site directed inhibitor. This mechanistic distinction results in fundamentally different target engagement profiles: EN40's covalent bond ensures sustained enzyme inhibition independent of compound washout or dilution, while CB29's inhibition is reversible and requires continuous presence of the inhibitor to maintain target suppression [1] . The covalent mechanism of EN40 was established through chemoproteomic profiling and confirmed by mass spectrometry, demonstrating specific labeling of ALDH3A1 without detectable binding to other ALDH isoforms at 100 µM [1].
| Evidence Dimension | Inhibition mechanism and target engagement duration |
|---|---|
| Target Compound Data | Irreversible covalent inhibitor; modifies ALDH3A1 C244; sustained target engagement post-washout |
| Comparator Or Baseline | CB29: Reversible substrate-binding site inhibitor; inhibition reversed upon washout or dilution |
| Quantified Difference | Qualitative mechanistic distinction with functional consequences for experimental protocols |
| Conditions | Chemoproteomic profiling; recombinant ALDH3A1 enzyme assays; A549 cell lysates |
Why This Matters
Researchers requiring sustained ALDH3A1 suppression in washout experiments, long-term cell culture studies, or in vivo models should prioritize EN40 over reversible alternatives.
- [1] Counihan JL, et al. Chemoproteomics-Enabled Covalent Ligand Screening Reveals ALDH3A1 as a Lung Cancer Therapy Target. ACS Chem Biol. 2018;13(8):1970-1977. View Source
